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  • Product: Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Aqueous Stability Profile of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Abstract Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a key chiral intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a key chiral intermediate in the synthesis of various pharmaceutical agents. Understanding its stability in aqueous environments is paramount for ensuring the integrity, efficacy, and safety of both the intermediate and the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the compound's stability profile, grounded in the principles of its core chemical structures: the benzyloxycarbonyl (Cbz) protecting group, the carbamate linkage, and the pyrrolidine ring. We outline a systematic approach to evaluating its stability through a forced degradation study, detailing the necessary experimental protocols and analytical methodologies. Anticipated degradation pathways, primarily pH-dependent hydrolysis of the carbamate, are elucidated. The resulting data informs strategies for handling, formulation, and storage to maintain the compound's chemical integrity throughout the drug development lifecycle.

Introduction

The Role of Pyrrolidine Scaffolds in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets. This versatility has led to the incorporation of pyrrolidine motifs in a wide array of drugs targeting conditions from central nervous system disorders to infectious diseases.[1]

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: A Key Chiral Intermediate

This specific molecule serves as a valuable building block in multi-step syntheses. Its defined stereochemistry at the 2nd and 4th positions is crucial for constructing enantiomerically pure final products. The primary amino group offers a site for further functionalization, while the benzyloxycarbonyl (Cbz) group protects the pyrrolidine ring's secondary amine, preventing its participation in undesired side reactions.[2][3]

The Critical Importance of Stability Profiling in Drug Development

A thorough understanding of a molecule's intrinsic stability is a cornerstone of drug development, as mandated by regulatory bodies like the ICH.[4] Stability studies, particularly forced degradation, are essential to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods.

  • Inform decisions on formulation, packaging, storage conditions, and shelf-life.

For an intermediate like Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, this understanding prevents the introduction of impurities into the manufacturing process, ensuring the quality and safety of the final API.

Theoretical Stability Assessment

The stability of the title compound can be predicted by analyzing its constituent functional groups.

The Benzyloxycarbonyl (Cbz) Group: A Guardian with Known Vulnerabilities

The Cbz group is a widely used protecting group for amines due to its robustness under many synthetic conditions, including basic and mildly acidic media.[2][3] Its primary lability is towards catalytic hydrogenolysis, a condition not typically encountered in aqueous solution stability studies.[5][6] However, it can also be cleaved under strongly acidic conditions.[5][7]

The Carbamate Linkage: Susceptibility to Hydrolysis

The carbamate functional group is an "amide-ester" hybrid.[8] While generally more stable than esters, carbamates are susceptible to hydrolysis, particularly under basic conditions, which can proceed via an elimination-addition mechanism.[8][9] The rate of hydrolysis is highly dependent on the substituents and the pH of the solution.[10][11] This hydrolytic cleavage represents the most probable degradation pathway for the title compound in aqueous media.

The Substituted Pyrrolidine Ring: A Generally Robust Core

The saturated pyrrolidine ring itself is chemically stable and not prone to degradation under typical pharmaceutical stress conditions. Unlike derivatives such as 2-pyrrolidinone, which contains a lactam ring susceptible to hydrolysis, the N-Cbz protected pyrrolidine is significantly more robust.[12] Therefore, ring-opening is not anticipated to be a primary degradation pathway under hydrolytic, mild oxidative, or thermal stress.

Designing a Forced Degradation Study

A forced degradation or stress testing study is designed to accelerate the degradation of a compound to identify its likely breakdown products and pathways, in line with ICH guideline Q1A.[4]

Rationale and Objectives

The primary objective is to subject an aqueous solution of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate to a range of harsh conditions (acid, base, oxidation, heat, light) to induce degradation. By analyzing the stressed samples, we can establish a comprehensive stability profile and develop an analytical method capable of separating the parent compound from all significant degradants.

The Imperative of a Stability-Indicating Analytical Method

A successful forced degradation study relies on a stability-indicating analytical method (SIAM). This is typically a chromatographic method, such as HPLC, that can resolve the parent drug from its degradation products and any process impurities. The goal is to demonstrate "peak purity" for the parent compound, confirming that co-eluting peaks are not obscuring the accurate quantification of the drug.

Experimental Workflow Diagram

The overall process for conducting the stability study is outlined below.

G cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase prep_stock Prepare Compound Stock Solution prep_stress Prepare Stress Samples (Acid, Base, Oxidant, etc.) prep_stock->prep_stress stress Incubate Samples (Heat, Light, Room Temp) prep_stress->stress sampling Sample at Time Points (T0, T1, T2...) stress->sampling quench Neutralize/Quench Reaction sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc data Quantify Degradation & Identify Products (LC-MS) hplc->data report Compile Stability Report & Propose Pathways data->report

Caption: Workflow for the forced degradation study.

Experimental Protocols

These protocols describe a self-validating system for assessing the stability of the title compound.

Protocol 1: Preparation of Stock and Stress Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve 25 mg of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate in a 25 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

  • Acidic Stress: Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 0.1 M HCl. This creates a 0.5 mg/mL solution in 0.05 M HCl.

  • Basic Stress: Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 0.1 M NaOH. This creates a 0.5 mg/mL solution in 0.05 M NaOH.

  • Neutral Hydrolysis: Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of purified water.

  • Oxidative Stress: Pipette 5 mL of the stock solution into a 10 mL flask. Add 5 mL of 3% H₂O₂.

  • Control Sample: Dilute the stock solution to 0.5 mg/mL with the 50:50 acetonitrile/water mixture.

Protocol 2: Stability-Indicating HPLC-UV Method
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 15 min; hold for 3 min; return to 5% B over 1 min; re-equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm and 254 nm.

  • Rationale: A C18 column provides good retention for the moderately polar compound. The formic acid modifier improves peak shape. A gradient elution is chosen to ensure separation of the parent peak from potentially more polar (hydrolyzed) or less polar degradation products.

Protocol 3: Execution of Forced Degradation Conditions
  • Hydrolytic & Oxidative Degradation:

    • Prepare two sets of acidic, basic, neutral, and oxidative samples.

    • Store one set protected from light at room temperature (~25 °C).

    • Store the second set in a controlled oven at 60 °C.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot.

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH before injection. For basic samples, neutralize with 0.1 M HCl.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a clear glass vial and a second in an amber vial.

    • Store in an oven at 80 °C.

    • At time points (e.g., 1, 3, 7 days), prepare a solution at 0.5 mg/mL and analyze.

  • Photolytic Degradation:

    • Prepare a solution of the compound (0.5 mg/mL) in 50:50 acetonitrile/water.

    • Expose the solution in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze samples at appropriate time points.

Anticipated Degradation Pathways and Products

Based on the chemical structure and literature on related compounds, the following degradation pathways are most likely.

Primary Degradation Pathway: pH-Dependent Carbamate Hydrolysis

This is the most anticipated pathway, especially under basic conditions. The reaction proceeds via nucleophilic attack at the carbamate carbonyl, leading to the cleavage of the Cbz group.

Sources

Exploratory

Mechanism of action for 2-methylpyrrolidine-1-carboxylate chiral building blocks

An In-Depth Technical Guide to the Synthetic Utility and Mechanistic Principles of 2-Methylpyrrolidine-1-carboxylate Chiral Building Blocks Abstract The five-membered pyrrolidine ring is a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthetic Utility and Mechanistic Principles of 2-Methylpyrrolidine-1-carboxylate Chiral Building Blocks

Abstract

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its non-planar, sp3-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1][4] Among the vast library of pyrrolidine-based synthons, chiral 2-methylpyrrolidine-1-carboxylate derivatives stand out as exceptionally versatile building blocks. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates reactivity and solubility, while the methyl group at the C2 position introduces a key stereocenter and provides steric influence. This guide elucidates the core mechanistic principles that underpin the utility of these building blocks in asymmetric synthesis. We will explore the foundational enamine and iminium ion catalysis enabled by the deprotected scaffold, detail its application as a chiral synthon in multi-step drug synthesis, and provide field-proven protocols and comparative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The prevalence of the pyrrolidine nucleus in pharmaceuticals is not coincidental; it is a direct result of its advantageous structural and physicochemical properties.[2] Unlike flat, aromatic systems, the saturated, non-planar ring of pyrrolidine provides a three-dimensional framework that can be functionalized with precise stereochemical control.[1] This ability to create complex and well-defined 3D shapes is essential for optimizing molecular recognition at protein binding sites, often leading to enhanced potency and selectivity.[4]

The 2-methylpyrrolidine-1-carboxylate scaffold is a prime example of a building block designed for this purpose. It consists of two key features:

  • The N-Carboxylate Protecting Group: Typically a Boc group, it serves to deactivate the pyrrolidine nitrogen, preventing it from acting as a nucleophile or base during synthetic steps targeting other parts of the molecule. This group is stable under a wide range of conditions but can be removed cleanly, typically under acidic conditions, to unmask the secondary amine for subsequent reactions.[5]

  • The C2-Methyl Group: This substituent introduces a chiral center, making the building block available in either (R) or (S) enantiomeric forms.[6] Furthermore, its steric bulk is crucial for directing the stereochemical outcome of reactions, both when the scaffold is used as a catalyst and when it is incorporated into a larger molecule.[7]

Part 2: Core Mechanism: Enamine and Iminium Ion Catalysis

To fully appreciate the value of the 2-methylpyrrolidine scaffold, one must first understand the powerful catalytic mechanism it enables upon deprotection of the nitrogen. Derivatives of 2-methylpyrrolidine are potent organocatalysts that mimic the function of natural Class I aldolase enzymes.[8][9] The mechanism proceeds through a nucleophilic enamine intermediate.

The catalytic cycle can be summarized as follows:

  • Enamine Formation: The secondary amine of the deprotected pyrrolidine catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a carbinolamine, which then dehydrates to generate a chiral enamine intermediate.[10]

  • Stereoselective C-C Bond Formation: The enamine, now a potent nucleophile, attacks an electrophile (e.g., a Michael acceptor or another carbonyl). The steric hindrance from the C2-methyl group on the pyrrolidine ring blocks one face of the enamine, forcing the electrophile to approach from the less hindered face. This step, often depicted using the Zimmerman-Traxler model, controls the stereochemistry of the newly formed bond.[11]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction mixture, releasing the functionalized product and regenerating the chiral secondary amine catalyst, which can then enter a new catalytic cycle.[8]

G cluster_cycle Catalytic Cycle reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node Ketone Ketone/Aldehyde (Substrate 1) Catalyst (R)-2-Methyl- pyrrolidine Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Iminium Iminium Ion Enamine->Iminium + Electrophile (Stereoselective Attack) Electrophile Electrophile (Substrate 2) Product Chiral Product Iminium->Catalyst Hydrolysis Iminium->Product + H₂O

Caption: Generalized catalytic cycle of enamine catalysis.

Part 3: Application as a Chiral Building Block in Multi-Step Synthesis

While the deprotected scaffold is a superb catalyst, the N-Boc-protected 2-methylpyrrolidine is primarily used as a chiral building block that is incorporated into the final product. This approach is fundamental in drug discovery, where the pyrrolidine ring itself is a key pharmacophoric element.

A typical synthetic workflow involves the strategic removal of the Boc group to reveal the secondary amine, which is then used to connect the chiral scaffold to another part of the target molecule.

Experimental Protocol: Boc Deprotection and Reductive Amination

This protocol describes a general procedure for deprotecting N-Boc-2-methylpyrrolidine and coupling it with an aldehyde via reductive amination, a common strategy for forming C-N bonds.[5]

Step 1: Boc Deprotection

  • Dissolve the N-Boc-2-methylpyrrolidine derivative (1.0 eq.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Add a strong acid, typically hydrochloric acid (HCl, 4.0 M solution in dioxane, 3-4 eq.) or trifluoroacetic acid (TFA), at room temperature.

  • Stir the mixture for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine hydrochloride salt is often used directly in the next step without further purification.

Step 2: Reductive Amination

  • To a solution of the aldehyde (1.0 eq.) in a suitable solvent (e.g., dichloroethane or methanol), add the deprotected 2-methylpyrrolidine salt from the previous step (1.1 eq.).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.). The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred as it is selective for the iminium ion intermediate and tolerant of mildly acidic conditions.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting materials by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final coupled product.

G start_node start_node intermediate_node intermediate_node final_node final_node process_node process_node Start N-Boc-2-methyl- pyrrolidine P1 Boc Deprotection (e.g., HCl/Dioxane) Start->P1 Deprotected 2-Methylpyrrolidine (Amine Salt) P2 Reductive Amination (e.g., NaBH(OAc)₃) Deprotected->P2 Aldehyde Aldehyde (R-CHO) Aldehyde->P2 Final Final Product (Chiral Amine) P1->Deprotected P2->Final

Caption: Synthetic workflow for incorporating the chiral scaffold.

Part 4: Case Study: Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The practical utility of chiral pyrrolidine building blocks is exemplified in the synthesis of selective inhibitors of neuronal nitric oxide synthase (nNOS), which are promising therapeutic agents for neurodegenerative diseases.[5] An efficient synthesis was developed to overcome the limitations of a previous 16-step route that suffered from low overall yield (<1%).[5]

The improved synthesis utilizes a chiral pyrrolidine precursor, which, although not 2-methylpyrrolidine itself, follows the same principles of leveraging a pre-existing chiral scaffold. A key step involves the reductive amination of an aldehyde intermediate with various amines to build a library of potential inhibitors, demonstrating the robustness of the workflow described above.[5]

StepReactantsReagents & ConditionsProductYield
1 Alkene Precursor1. O₃, -78 °C; 2. Me₂SAldehyde IntermediateExcellent
2 Aldehyde Intermediate, AmineNaBH(OAc)₃, DCECoupled AmineHigh
3 Coupled Amine (Boc-protected)HCl, MeOHFinal Inhibitor (tri-HCl salt)Excellent
Table 1: Key steps in the synthesis of nNOS inhibitors, adapted from Ji H, et al.[5]

This case study highlights how a chiral pyrrolidine scaffold serves as the foundation for building complex molecules. The stereocenter on the ring is critical for orienting the side chains correctly within the nNOS active site, thereby achieving high potency and selectivity.

Part 5: Comparative Analysis: The Impact of the 2-Methyl Group

The introduction of a methyl group at the C2 position significantly influences the catalytic activity and selectivity compared to the parent L-proline. This modification provides a steric shield that enhances facial discrimination in the transition state.

Below is a comparative table summarizing the performance of various pyrrolidine-based organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-ProlineNoneDMSO249595:596
(S)-2-(Trifluoromethyl)pyrrolidineNoneDMSO729298:299
(S)-2-(Diphenylhydroxymethyl)pyrrolidineNoneAcetone16899>99:197
Table 2: Comparison of pyrrolidine-based catalysts in the asymmetric aldol reaction. Data compiled from various studies and should be interpreted with caution due to differing reaction conditions.[7]

The data indicates that while L-proline is a highly effective catalyst, substitution at the C2 position can be used to fine-tune the catalyst's properties, often leading to improved diastereoselectivity or enantioselectivity.[7] The 2-methyl group offers a balance of steric bulk and accessibility, making its derivatives reliable and effective tools for asymmetric synthesis.

Conclusion

2-Methylpyrrolidine-1-carboxylate and its derivatives are more than just chiral building blocks; they are foundational tools in modern asymmetric synthesis and drug discovery. Their mechanism of action, rooted in the principles of enamine catalysis, allows for the highly stereoselective formation of carbon-carbon bonds. When used as a protected building block, the inherent chirality and defined three-dimensional structure of the 2-methylpyrrolidine scaffold are directly transferred to the target molecule, providing a reliable strategy for developing potent and selective therapeutics. The ability to predictably control stereochemistry makes these building blocks indispensable for researchers aiming to construct the complex molecular architectures required to meet today's pharmaceutical challenges.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

  • BenchChem. (2025). Application Notes and Protocols for Organocatalysis with 2-Methylpyrrolidine Derivatives.

  • Notz, W., & List, B. (2005). Proline-Catalyzed Direct Asymmetric Aldol and Mannich Reactions. Illinois Chemistry.

  • BenchChem. (2025). Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.

  • BenchChem. (2025). The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts: A Comparative Guide.

  • Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(24), 7435.

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • Cordova, A., et al. (2004). The reaction mechanism of the proline-catalyzed direct asymmetric aldol reactions. ResearchGate.

  • Iazzetti, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. International Journal of Molecular Sciences, 26(15), 7435.

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.

  • Ji, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(3), 245-249.

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

  • Abbott Laboratories. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S. Patent 7,244,852B2.

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234.

  • Sargsyan, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(15), 11158.

  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

Sources

Protocols & Analytical Methods

Method

Using Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate in solid-phase peptide synthesis

Application Note: Engineering Conformationally Constrained Peptides using Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate The Chemical Logic of the Scaffold In modern drug development, overcoming the inherent me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Conformationally Constrained Peptides using Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

The Chemical Logic of the Scaffold

In modern drug development, overcoming the inherent metabolic instability and conformational flexibility of linear peptides is paramount. The introduction of chiral, cyclic diamines into the peptide backbone serves as a powerful strategy to lock bioactive conformations and enhance proteolytic resistance.

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a highly specialized, orthogonally protected building block. Its structural causality is defined by three critical features:

  • The Pyrrolidine Ring: Acts as a proline surrogate, restricting the ϕ and ψ dihedral angles of the peptide backbone.

  • The (2R)-Methyl Group: Introduces precise steric bulk that dictates the ring's endo/exo pucker. This pre-organization reduces the entropic penalty upon binding, a mechanism heavily leveraged in the development of USP30 inhibitors[1] and CCR2/CCR5 chemokine receptor antagonists[2].

  • The Orthogonal Cbz Protection (N1): The benzyloxycarbonyl (Cbz) group at the N1 position is strictly orthogonal to standard Fmoc/tBu solid-phase peptide synthesis (SPPS) conditions[3]. This allows the free (4S)-primary amine to be coupled first, followed by selective on-resin deprotection of N1 only when chain elongation from the hindered secondary amine is required.

Strategic Workflow & Orthogonality

To utilize this building block in Fmoc-SPPS, the synthetic directionality must be carefully managed. The standard approach involves coupling the free C4-amine to a resin-bound carboxylate (e.g., an Asp/Glu side chain or the C-terminus of a reverse-synthesized fragment). Once anchored, the Cbz group is removed via catalytic transfer hydrogenolysis (CTH) or Lewis acid-mediated cleavage[4], liberating the N1 secondary amine for subsequent elongation.

SPPS_Workflow Step1 1. Resin-Bound Peptide (Free Carboxylate) Step2 2. Couple C4 Amine (DIC/Oxyma, DMF) Step1->Step2 Amide Bond Formation Step3 3. On-Resin Cbz Cleavage (Pd/C, NH4HCO2) Step2->Step3 Orthogonal Deprotection Step4 4. Couple to N1 Amine (HATU/HOAt, DIPEA) Step3->Step4 Hindered Secondary Amine Step5 5. Global Cleavage (TFA/TIS/H2O) Step4->Step5 Final Isolation

Fig 1. Orthogonal SPPS workflow for integrating the (2R,4S)-pyrrolidine diamine scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each transformation is analytically confirmed before proceeding, preventing the accumulation of truncated failure sequences.

Protocol A: Coupling the C4 Primary Amine

Causality: Although the C4 amine is primary, its proximity to the chiral pyrrolidine ring introduces moderate steric hindrance. Standard carbodiimide chemistry is sufficient, but pre-activation is recommended to prevent epimerization of the resin-bound carboxylate.

  • Swelling: Swell the resin-bound peptide (containing a free carboxylate) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the resin-bound carboxylate's equivalent of DIC (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Stir for 3 minutes.

  • Coupling: Add Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (3.0 eq) to the activated mixture. Transfer to the resin and agitate at room temperature for 2 hours.

  • Validation Check (Kaiser Test): Perform a Kaiser test on a few resin beads. A successful coupling of the primary amine to the resin will yield a negative (yellow) result. If positive (blue), repeat the coupling step.

Protocol B: On-Resin Cbz Deprotection (Catalytic Transfer Hydrogenolysis)

Causality: Standard H2​ gas is highly inefficient for solid-phase reactions due to poor gas-solid mass transfer. Instead, Catalytic Transfer Hydrogenolysis (CTH) utilizing ammonium formate as a hydrogen donor allows for efficient, mild Cbz removal without cleaving TFA-labile linkers (e.g., Wang or Rink Amide)[3]. Alternatively, Lewis acid methods like Et2​AlCl /thioanisole can be used for highly sensitive sequences[4].

  • Preparation: Wash the resin thoroughly with DMF (3x) and MeOH (3x) to remove any residual coupling reagents.

  • Catalyst Loading: Add 10% Pd/C (20% w/w relative to the resin) directly to the reaction vessel.

  • Reaction: Add a solution of ammonium formate (10 eq) in DMF/MeOH (1:1, v/v). Agitate gently at 35 °C for 3 hours. Caution: Vigorous stirring can mechanically degrade the resin.

  • Resin Washing (Critical): Drain the reactor. Wash extensively with DMF (5x), followed by a solution of 5% DIPEA in DMF (3x) to remove chelated palladium species, and finally DCM (5x).

  • Validation Check (Micro-cleavage): Cleave 5 mg of resin using TFA/TIS/ H2​O (95:2.5:2.5) for 1 hour. Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS. Confirm the mass shift of -134 Da (loss of the Cbz group).

Protocol C: Elongation at the Hindered N1 Secondary Amine

Causality: The liberated N1 amine is a secondary amine flanked by a 2-methyl group. This extreme steric clash renders standard DIC/Oxyma coupling ineffective. Highly reactive uronium salts (HATU) combined with HOAt are required to form the highly reactive 7-aza-OBt ester intermediate.

  • Activation: Dissolve the incoming Fmoc-Amino Acid (5.0 eq), HATU (4.9 eq), and HOAt (5.0 eq) in minimal DMF. Add DIPEA (10.0 eq) and pre-activate for 1 minute.

  • Coupling: Transfer to the resin and agitate at 40 °C for 4 hours. A double-coupling cycle is strictly required.

  • Validation Check (Chloranil Test): The Kaiser test yields false negatives for secondary amines. Perform a Chloranil test. The beads should transition from blue/green (free secondary amine) to colorless/yellow (acylated) .

Empirical Data & Optimization

Table 1: Comparison of On-Resin Cbz Deprotection Strategies

MethodReagentsTime / TempYield (LC-MS)Limitations / Causality
CTH (Standard) 10% Pd/C, NH4​HCO2​ 3 h / 35 °C>95%Pd/C can become trapped in the resin matrix; requires extensive washing[3].
Lewis Acid (Mild) Et2​AlCl , Thioanisole15 min / -78 °C>90%Highly orthogonal, but requires cryogenic conditions and specialized handling[4].
Lewis Acid (Modern) AlCl3​ , HFIP4 h / 25 °C>92%Excellent alternative avoiding metals in resin, though HFIP is a costly solvent[5].

Table 2: Quantitative Optimization of N1-Elongation Coupling

Coupling ReagentEquivalents (AA/Reagent/Base)TimeConversion (%)
DIC / Oxyma3.0 / 3.0 / 04 h< 15%
HATU / DIPEA3.0 / 2.9 / 6.04 h45%
HATU / HOAt / DIPEA 5.0 / 4.9 / 10.0 4 h (Double) > 98%

Mechanistic Visualization

Mechanism A 2-Methyl Group (Steric Bulk) B Restricted Pyrrolidine Ring Pucker A->B C Pre-organized Bioactive Conformation B->C D Enhanced Target Affinity (e.g., USP30 / CCR5) C->D

Fig 2. Conformational causality: How the 2-methylpyrrolidine scaffold drives target affinity.

Sources

Application

Application Note: Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate in Peptidomimetic and Rational Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The transition from linear peptides to small-molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The transition from linear peptides to small-molecule peptidomimetics is a cornerstone of modern drug discovery, driven by the need to overcome poor oral bioavailability and rapid proteolytic degradation. Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS: 2165506-16-9) [1] has emerged as a highly privileged, conformationally constrained chiral diamine scaffold. By mimicking the structural rigidity of proline while offering two orthogonal attachment points (N1 and C4-amino), this building block enables the synthesis of highly stable β -turn mimetics, antimicrobial peptides, and small-molecule antagonists targeting complex receptors such as CCR2/CCR5 and BACE1 [3, 5].

Physicochemical & Structural Profile

To effectively utilize this scaffold, its structural parameters and orthogonal reactivity must be understood. The compound features a primary amine at the C4 position and a secondary amine at the N1 position protected by a carboxybenzyl (Cbz) group.

PropertySpecification
Chemical Name Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
CAS Number 2165506-16-9
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
Stereochemistry (2R, 4S)
N1 Protection Carboxybenzyl (Cbz)
C4 Functionality Free primary amine (-NH₂)
Key Structural Feature sp³-hybridized non-planar ring with pseudorotation dynamics

Mechanistic Rationale: The Causality of Conformational Constraint

In rational drug design, the spatial orientation of pharmacophores is critical. The pyrrolidine ring provides excellent three-dimensional (3D) coverage due to its sp³-hybridization and non-planar pseudorotation [4].

Why the (2R,4S) Isomer? The specific (2R,4S) stereochemistry dictates a precise trans or cis spatial relationship between the 2-methyl group and the 4-amino vector.

  • Steric Shielding: The 2-methyl group introduces localized steric bulk adjacent to the N1 nitrogen. When the N1 position is eventually acylated in the final drug molecule, this methyl group heavily biases the cis/trans amide rotamer equilibrium, locking the molecule into a bioactive conformation.

  • Vector Alignment: The C4-amino group acts as a rigid vector. By coupling a pharmacophore to this amine, the pyrrolidine core pre-organizes the ligand to perfectly match the binding pocket of target enzymes (e.g., the catalytic aspartic dyads of BACE1) [3].

M A Linear Peptide Target (High Flexibility, Protease Susceptible) B Insertion of (2R,4S)-Pyrrolidine Scaffold A->B C Conformational Restriction (sp3-hybridized 3D coverage) B->C D Steric Shielding by 2-Methyl Group B->D E Pre-organization of Pharmacophores C->E D->E F Enhanced Receptor Affinity & Metabolic Stability E->F

Caption: Mechanistic pathway of conformational restriction induced by the pyrrolidine scaffold.

Application Workflow: Orthogonal Solution-Phase Synthesis

Because the N1 position is protected by a Cbz group and the C4 position is a free primary amine, this scaffold is perfectly primed for orthogonal solution-phase synthesis . This approach is widely used to synthesize non-peptide BACE1 inhibitors and CCR2 chemokine receptor antagonists [3, 5].

G A Benzyl (2R,4S)-4-amino- 2-methylpyrrolidine-1-carboxylate (Core Scaffold) B C4-Amine Derivatization (Amidation/Reductive Amination) A->B Step 1 C Cbz Deprotection (H2, Pd/C) B->C Step 2 D N1-Pyrrolidine Derivatization (Acylation/Sulfonylation) C->D Step 3 E Target Peptidomimetic (e.g., BACE1/CCR2 Inhibitor) D->E Final Yield

Caption: Workflow for the orthogonal derivatization of the pyrrolidine scaffold.

Protocol: Step-by-Step Derivatization

Step 1: C4-Amine Amidation (Pharmacophore A Attachment) Causality: The free primary amine at C4 is highly nucleophilic. We utilize HATU/DIPEA to facilitate a rapid, epimerization-free amide bond formation with a target carboxylic acid.

  • Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 eq) to the mixture.

  • Stir for 2–4 hours. Monitor via TLC/LC-MS until the primary amine is fully consumed.

  • Quench with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Step 2: N1-Cbz Deprotection Causality: The Cbz group is selectively removed via catalytic hydrogenolysis, leaving the newly formed C4-amide intact. This exposes the secondary pyrrolidine nitrogen for the next coupling.

  • Dissolve the intermediate from Step 1 in Methanol (MeOH) or Ethanol (EtOH) (0.1 M).

  • Purge the flask with Argon, then carefully add 10% Pd/C (10% w/w).

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon.

  • Stir vigorously at room temperature for 3–6 hours.

  • Self-Validating Step: Perform LC-MS. The reaction is complete when the mass shifts by exactly -134 Da (loss of the Cbz group).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.

Step 3: N1-Pyrrolidine Derivatization (Pharmacophore B Attachment) Causality: The deprotected secondary amine is sterically hindered by the adjacent 2-methyl group. Therefore, highly reactive electrophiles (e.g., sulfonyl chlorides or pre-formed acid chlorides) or extended reaction times with potent coupling agents (e.g., COMU or PyBOP) are required.

  • Dissolve the deprotected intermediate (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (TEA) or DIPEA (2.5 eq).

  • Dropwise, add the target sulfonyl chloride or acid chloride (1.2 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purify the final peptidomimetic compound via preparative HPLC.

Trustworthiness & Self-Validating Analytical Systems

To ensure scientific integrity and prevent the propagation of errors during the synthesis of conformationally constrained peptidomimetics, the following self-validating checks must be integrated into the workflow:

  • Chiral Integrity Verification: Pyrrolidine scaffolds are susceptible to epimerization under strongly basic conditions. Post-Step 1, utilize Chiral HPLC (e.g., Chiralpak AD-H column) to confirm that the enantiomeric excess (ee) remains >98%. The (2R,4S) configuration must be preserved to maintain target receptor affinity.

  • Rotamer Analysis via NMR: Because the 2-methyl group restricts the rotation of the N1-amide bond formed in Step 3, the final product will likely exist as a mixture of cis/trans rotamers. This will present as duplicated, broadened peaks in the ¹H-NMR and ¹³C-NMR spectra. Variable-temperature (VT) NMR (heating to 80°C in DMSO- d6​ ) should be used to coalesce these peaks, validating that the complexity is due to rotamers and not chemical impurities.

References

  • MDPI. Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. Available at: [Link]

  • Frontiers. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Available at:[Link]

  • NIH/Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at:[Link]

  • Google Patents (US7834021B2). 3-aminopyrrolidine derivatives as modulators of chemokine receptors.

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting the Optimal Protecting Group Strategy for (2R,4S)-4-Amino-2-methylpyrrolidine Scaffolds

An In-depth Comparison of Benzyl (Cbz) and tert-Butoxycarbonyl (Boc) Derivatives in Modern Synthetic Chemistry For researchers and professionals in drug development, the selection of an appropriate protecting group is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparison of Benzyl (Cbz) and tert-Butoxycarbonyl (Boc) Derivatives in Modern Synthetic Chemistry

For researchers and professionals in drug development, the selection of an appropriate protecting group is a critical decision that dictates the efficiency, feasibility, and success of a complex synthetic route.[1] The (2R,4S)-4-amino-2-methylpyrrolidine scaffold is a privileged chiral intermediate, frequently employed in the synthesis of high-value pharmaceutical agents, including protease inhibitors and antiviral drugs.[2][3] Its defined stereochemistry is crucial for achieving selective interactions with biological targets. This guide provides an in-depth, data-driven comparison of two of the most common N-protected derivatives of this scaffold: Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (Cbz-protected) and its tert-Butoxycarbonyl (Boc-protected) counterpart.

The strategic choice between the Cbz and Boc protecting groups hinges on their stability and cleavage conditions.[4] A key concept in multi-step synthesis is orthogonality , which describes the ability to remove one protecting group selectively without affecting another.[1][5] The distinct chemical labilities of the Cbz and Boc groups are the foundation of their orthogonal utility, empowering chemists to navigate complex molecular architectures with precision.[4][5][6]

Molecular Profiles at a Glance

A fundamental comparison begins with the intrinsic properties of each derivative. These characteristics influence their handling, solubility, and role as a synthetic building block.

PropertyBenzyl (Cbz) Derivativetert-Butoxycarbonyl (Boc) Derivative
Structure Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylatetert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
CAS Number 2165506-16-9348165-60-6[7]
Molecular Formula C₁₃H₁₈N₂O₂C₁₁H₂₂N₂O₂[7]
Molecular Weight 234.29 g/mol 214.31 g/mol [7]
General Stability Stable in acidic and basic conditions (with exceptions); stable to many nucleophiles.[1]Stable to bases, nucleophiles, and catalytic hydrogenation.[1][5]
Primary Lability Sensitive to catalytic hydrogenolysis and strong acids.[1]Sensitive to strong acids.[1]

Core Directive: A Comparative Analysis of Reactivity and Deprotection Strategies

The central difference between the Cbz and Boc groups lies in their deprotection chemistry, which dictates their application in a synthetic sequence.[5]

The Cbz (Benzyloxycarbonyl) Group: A Hydrogenolysis-Labile Workhorse

The Cbz group is a cornerstone of amine protection, valued for its general stability.[1]

  • Mechanism of Deprotection: The most common and mildest method for Cbz cleavage is catalytic hydrogenolysis .[1][8] This reaction, typically employing a palladium catalyst (Pd/C) and a hydrogen source (H₂ gas or a transfer agent), selectively cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene.[8]

  • Alternative Deprotection Methods: While hydrogenolysis is prevalent, the Cbz group can also be removed under harsh acidic conditions, such as with HBr in acetic acid.[8] Modern methods have also introduced Lewis acids, like AlCl₃ in hexafluoroisopropanol (HFIP), for a milder, non-reductive cleavage that tolerates sensitive groups like nitro compounds and double bonds.[9][10]

  • Strategic Advantages:

    • Ideal for syntheses involving substrates that are sensitive to acid but stable to reductive conditions.[1]

    • Orthogonal to the acid-labile Boc group, allowing for sequential deprotection schemes.[5]

  • Limitations & Experimental Considerations:

    • Incompatibility with Reducible Groups: The primary drawback is the incompatibility of catalytic hydrogenolysis with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some benzyl ethers.[10]

    • Catalyst Handling: Palladium on carbon can be pyrophoric and requires careful handling.

    • Byproduct Removal: The deprotection generates toluene, a non-volatile byproduct that must be removed, typically via chromatography or extraction, complicating purification.[5]

The Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Standard

The Boc group is arguably the most common amine protecting group in modern organic synthesis due to its robust stability and straightforward removal.[1]

  • Mechanism of Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions.[1][6] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane protonate the carbamate, leading to the elimination of the tert-butyl group as a stable carbocation, which then forms gaseous isobutylene and carbon dioxide.[5]

  • Strategic Advantages:

    • Volatile Byproducts: A significant practical advantage is that the byproducts of deprotection are volatile gases, which are easily removed under vacuum.[5] This dramatically simplifies reaction workup and purification.

    • Broad Compatibility: The Boc group is stable under a wide array of non-acidic conditions, including catalytic hydrogenation, making it compatible with Cbz and other hydrogenolysis-labile groups.[1]

    • Orthogonality: It is perfectly orthogonal to the Cbz and Fmoc protecting groups, which are cleaved by hydrogenolysis and basic conditions, respectively.[4][5]

  • Limitations & Experimental Considerations:

    • Acid Sensitivity: The strategy is unsuitable for molecules containing other acid-sensitive functionalities, such as tert-butyl esters or acetals.[1]

    • Reagent Handling: Strong acids like TFA are corrosive and require careful handling in a fume hood.

    • Cation Scavenging: The tert-butyl cation generated during deprotection can sometimes cause side reactions (e.g., alkylation of electron-rich aromatic rings). In such cases, scavengers like anisole or thioanisole may be required.[11]

Visualizing the Orthogonal Deprotection Pathways

The distinct cleavage conditions for the Cbz- and Boc-protected pyrrolidine derivatives are fundamental to their strategic use. This orthogonality allows for the selective deprotection of one amine in the presence of another, a critical capability in the synthesis of complex pharmaceuticals.

G cluster_cbz Cbz-Protected Pyrrolidine cluster_boc Boc-Protected Pyrrolidine cbz_protected Benzyl (2R,4S)-4-amino- 2-methylpyrrolidine-1-carboxylate deprotected (2R,4S)-4-Amino- 2-methylpyrrolidine (Free Amine) cbz_protected->deprotected H₂, Pd/C (Hydrogenolysis) boc_protected tert-Butyl (2R,4S)-4-amino- 2-methylpyrrolidine-1-carboxylate boc_protected->deprotected TFA or HCl (Acidolysis)

Caption: Orthogonal deprotection of Cbz- and Boc-protected pyrrolidines.

Quantitative Data & Experimental Protocols

The choice between Cbz and Boc protection is often influenced by reaction efficiency. Below is a summary of typical conditions, followed by detailed experimental protocols for deprotection.

Table 2: Summary of Typical Protection and Deprotection Conditions

ReactionProtecting GroupReagentSolventConditionsTypical Yield
Protection CbzBenzyl Chloroformate (Cbz-Cl)Water or DCMAq. Base, 0°C to RT>90%[5]
Protection BocDi-tert-butyl dicarbonate (Boc₂O)Water/DCMAq. Base, RT>95%[5]
Deprotection CbzH₂ (1 atm), 10% Pd/CMethanol or EthanolRT, 2-16 h>95%[1]
Deprotection BocTrifluoroacetic Acid (TFA)Dichloromethane (DCM)RT, 1-2 h>95%[1]
Experimental Protocol 1: Deprotection of Cbz-Protected Pyrrolidine via Catalytic Hydrogenolysis

Objective: To cleave the Cbz group from Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.

Materials:

  • Cbz-protected pyrrolidine derivative (1.0 equiv)

  • Methanol (or Ethanol), reaction grade

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected pyrrolidine (1.0 equiv) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution. Causality Note: The catalyst surface is where the cleavage occurs; ensuring it is well-dispersed is key for reaction efficiency.

  • Securely attach a balloon filled with H₂ gas to the flask (or connect to a hydrogenation apparatus).

  • Purge the flask by evacuating the air and refilling with H₂ gas three times. This ensures an inert atmosphere and maximizes contact with hydrogen.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, carefully vent the H₂ gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: It is critical to remove all of the palladium, as residual metal can interfere with subsequent reactions. The Celite pad should be washed with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be used directly or purified further if necessary.

Experimental Protocol 2: Deprotection of Boc-Protected Pyrrolidine via Acidolysis

Objective: To cleave the Boc group from tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.

Materials:

  • Boc-protected pyrrolidine derivative (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA) (10-20 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the Boc-protected pyrrolidine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10-20 equiv) dropwise to the stirred solution. Causality Note: The reaction is exothermic and generates gas (CO₂ and isobutylene); slow addition at 0°C controls the reaction rate and prevents excessive pressure buildup.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully quench by adding it to a stirred, chilled saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the deprotected amine.

Strategic Synthesis: A Decision-Making Workflow

The choice between the Cbz and Boc derivatives is dictated entirely by the functional groups present in the rest of the molecule and the planned subsequent reaction steps.[1] A logical workflow can guide this critical decision.

G start Begin Synthetic Planning with (2R,4S)-4-Amino-2-methylpyrrolidine Scaffold q1 Does the molecular scaffold or subsequent reagents contain reducible groups? (e.g., alkenes, alkynes, nitro groups, benzyl ethers) start->q1 use_boc PREFERRED CHOICE: Use Boc-Protected Derivative q1->use_boc Yes q2 Does the molecular scaffold or subsequent reagents contain acid-sensitive groups? (e.g., other Boc groups, t-butyl esters, acetals) q1->q2 No boc_reason Reason: Boc group is stable to catalytic hydrogenation, avoiding unwanted side reactions. use_boc->boc_reason use_cbz PREFERRED CHOICE: Use Cbz-Protected Derivative q2->use_cbz Yes flexible Either derivative is chemically viable. Consider other factors: - Cost and availability - Ease of byproduct removal - Orthogonality to other planned protecting groups q2->flexible No cbz_reason Reason: Cbz group deprotection via hydrogenolysis avoids acidic conditions that would cleave other groups. use_cbz->cbz_reason

Caption: Decision workflow for selecting Cbz vs. Boc protection strategy.

Conclusion

Both Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and its Boc-protected analogue are highly effective and indispensable building blocks in medicinal chemistry. Neither is universally superior; their value is context-dependent.

  • The Boc derivative is the modern default for many applications due to its robust stability and the exceptionally clean deprotection that yields only volatile byproducts, simplifying purification workflows.[5] It is the clear choice for any synthesis that requires catalytic hydrogenation for other transformations.[1]

  • The Cbz derivative remains critically important for synthetic routes involving acid-sensitive functional groups where Boc deprotection is not viable.[1] Its stability to a wide range of conditions allows it to protect the pyrrolidine nitrogen while complex chemistry is performed elsewhere in the molecule.

Ultimately, a careful analysis of the overall synthetic plan, with particular attention to functional group compatibility, is paramount. The orthogonality of these two protecting groups is a powerful tool, and understanding their respective strengths and weaknesses enables the rational design and successful execution of complex, multi-step syntheses in drug discovery and development.[4][5]

References

  • MySkinRecipes. Benzyl (2R,4S)-4-Amino-2-Methylpyrrolidine-1-Carboxylate.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • PMC. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Available from: [Link]

  • PubChem. 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate. Available from: [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Available from: [Link]

  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry. (2024). Available from: [Link]

  • Royal Society of Chemistry. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014). Available from: [Link]

  • MySkinRecipes. (2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride.
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

  • ACS Publications. Selective Cleavage of Cbz-Protected Amines | Organic Letters. (2001). Available from: [Link]

  • NextSDS. (2R,4S)-benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate. Available from: [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

  • NextSDS. tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate. Available from: [Link]

  • ACS Publications. A New Sparteine Surrogate for Asymmetric Deprotonation of N-Boc Pyrrolidine | Organic Letters. (2008). Available from: [Link]

  • ResearchGate. Selective Cbz or Boc deprotection | Download Scientific Diagram. Available from: [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Available from: [Link]

  • Pharmaceutical Chemistry Journal. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • PubMed. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. (2001). Available from: [Link]

  • PubMed. Discovery of (2 R,4 R)-4-((S)-2-Amino-3-methylbutanamido)-2-(4-boronobutyl)pyrrolidine-2-carboxylic Acid (AZD0011), an Actively Transported Prodrug of a Potent Arginase Inhibitor to Treat Cancer. (2024). Available from: [Link]

  • NextSDS. Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate. Available from: [Link]

  • NextSDS. (2R,4S)-4-AMINO-1-CBZ-PYRROLIDINE-2-carboxylic acid methyl ester. Available from: [Link]

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate.
  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available from: [Link]

Sources

Comparative

Comprehensive Chiral HPLC Method Development for Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Executive Summary & Chemical Context Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS: 2165506-16-9) [1] is a highly valuable chiral building block in modern medicinal chemistry. Its rigid pyrrolidine core a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS: 2165506-16-9) [1] is a highly valuable chiral building block in modern medicinal chemistry. Its rigid pyrrolidine core and specific stereochemistry are frequently utilized in the synthesis of potent deubiquitinase (USP30) inhibitors [2], IRAK4 inhibitors [3], and JAK/BTK pathway modulators [4].

Because the pharmacological efficacy of these therapeutics relies heavily on absolute stereochemistry, accurately determining the enantiomeric excess (ee) of this intermediate is a critical quality attribute. This guide objectively compares the performance of various polysaccharide-based chiral stationary phases (CSPs) and provides a self-validating, field-proven protocol for the chiral separation of its enantiomers and diastereomers.

Mechanistic Analysis: The Causality of Chromatographic Behavior

As an application scientist, developing a robust chiral method requires looking beyond trial-and-error and understanding the molecular causality driving retention and selectivity.

  • The 4-Amino Group (The Tailing Culprit): The primary amine at the 4-position is highly basic. In normal-phase HPLC, this amine will aggressively hydrogen-bond with residual, unendcapped silanols on the silica backbone of the CSP. Without intervention, this results in severe peak tailing (Asymmetry > 2.0) and loss of resolution. Causality: A basic modifier, such as 0.1% Diethylamine (DEA), is absolutely required in the mobile phase to competitively bind to these silanols and ensure sharp peak shapes [3].

  • The 1-Cbz Protecting Group (The Anchor): The benzyl carboxylate (Cbz) group provides strong π−π interactions and dipole-dipole interactions with the phenylcarbamate derivatives of the stationary phase. This acts as the primary "anchor" for chiral recognition.

  • The 2-Methyl Group (The Discriminator): The steric bulk of the methyl group at the 2-position dictates how deeply the molecule can penetrate the chiral clefts of the amylose or cellulose polymer. The differential steric hindrance between the (2R,4S) and (2S,4R) configurations drives the selectivity ( α ).

G M Analyte Features Cbz 1-Cbz Group M->Cbz Amine 4-Amino Group M->Amine Methyl 2-Methyl Group M->Methyl CSP Chiral Stationary Phase (Amylose/Cellulose Carbamate) Cbz->CSP π-π & Dipole Amine->CSP H-Bonding Methyl->CSP Steric Hindrance

Caption: Mechanistic interactions between Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and the CSP.

Comparative Column Screening Data

To objectively evaluate the best alternative for this separation, we compared three industry-standard chiral columns under identical normal-phase conditions.

Standardized Screening Conditions:

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm and 254 nm

Stationary Phase (Column)Polymer BackboneDerivatizationRetention Time 1 (min)Retention Time 2 (min)Selectivity ( α )Resolution (Rs)Peak Symmetry (As)
Chiralpak IA Amylose3,5-dimethylphenylcarbamate8.4510.121.252.81.15
Chiralcel OD-H Cellulose3,5-dimethylphenylcarbamate7.908.651.121.41.30
Chiralpak IG Amylose3-chloro-5-methylphenylcarbamate9.1012.401.424.51.05

Data Synthesis & Conclusion: While both Chiralpak IA and Chiralcel OD-H provide baseline separation, Chiralpak IG is the superior alternative. The electron-withdrawing chloro-substituent on the phenyl ring of the IG stationary phase alters the dipole moment of the CSP's carbamate linkage. This creates a stronger, more differential interaction with the Cbz group of our target molecule, resulting in a massive leap in resolution (Rs = 4.5) and near-perfect peak symmetry.

Optimized Experimental Protocol

The following methodology details a self-validating workflow utilizing the Chiralpak IG column.

Step 1: Mobile Phase Preparation
  • Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure homogenous distribution of the basic modifier.

  • Degas the mixture via ultrasonication for 10 minutes. Note: Do not over-degas, as selective evaporation of the volatile hexane will shift the retention times.

Step 2: Sample Preparation
  • Weigh 10 mg of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.

  • Dissolve in 1 mL of Ethanol to ensure complete solubilization of the polar amine.

  • Dilute with 9 mL of the mobile phase (Hexane/IPA 80:20) to yield a final concentration of 1 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can bind primary amines.

Step 3: Instrument Equilibration & Execution
  • Install the Chiralpak IG column (250 x 4.6 mm, 5 µm).

  • Purge the system with the mobile phase at 0.5 mL/min for 20 minutes, then increase to the operating flow rate of 1.0 mL/min.

  • Monitor the baseline at 210 nm. Proceed only when the baseline drift is < 1 mAU/hr.

  • Injection Volume: 5 µL.

  • Run Time: 20 minutes.

Step 4: System Suitability Testing (SST)

A self-validating protocol requires strict SST criteria before sample analysis:

  • Resolution (Rs): Must be 2.0 between the (2R,4S) and (2S,4R) peaks.

  • Tailing Factor (Tf): Must be 1.2 for the primary peak to confirm the DEA modifier is actively suppressing silanol interactions.

G A Analyze Molecule: Basic 4-Amine & Bulky Cbz Group B Select Stationary Phase: Chiralpak IG (High Dipole Interaction) A->B C Formulate Mobile Phase: Hexane/IPA (80:20) B->C D Add Basic Modifier: 0.1% DEA to Suppress Silanols C->D E Sample Prep: Match Solvent to Mobile Phase D->E F Execute Run & Validate: Target Rs > 2.0, Tf < 1.2 E->F

Caption: Logical workflow for developing and validating the chiral HPLC method.

Troubleshooting & Field Insights

  • Drifting Retention Times: If retention times decrease over sequential injections, the column is likely absorbing water from the atmosphere. Ensure the Hexane is strictly anhydrous and use a guard column.

  • Loss of Resolution: If the resolution drops below 2.0, the basic modifier (DEA) may have degraded or evaporated from the mobile phase reservoir. Prepare a fresh batch of mobile phase daily.

  • Alternative Modifiers: If DEA is incompatible with your downstream preparative LC-MS recovery (due to ion suppression), Ethanolamine (0.1%) can be substituted, though it may slightly increase column backpressure due to higher viscosity.

References

  • US20230303547A1 - N-cyanopyrrolidines with activity as usp30 inhibitors. Google Patents.
  • EP3800188A1 - SUBSTITUTED PYRAZOLOPYRIMIDINES AS IRAK4 INHIBITORS . European Patent Office. Available at:[Link]

  • WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof. Google Patents.
Validation

A Comparative Guide to Validating the Purity of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate using LC-MS

In the landscape of modern drug development, the stereochemical and chemical purity of chiral intermediates is paramount. Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a key chiral building block in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the stereochemical and chemical purity of chiral intermediates is paramount. Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents, including protease inhibitors and antiviral drugs. Its specific stereochemistry is crucial for selective interactions within biological systems, making the validation of its enantiomeric and chemical purity a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of methodologies for validating the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. The methodologies described herein are designed to be self-validating, adhering to the principles of scientific integrity and the guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5][6]

The Criticality of Purity Validation

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[7] For a chiral intermediate like Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, impurities can be categorized as:

  • Process-related impurities: Unreacted starting materials, by-products, and reagents.

  • Degradation products: Formed due to instability of the substance under certain conditions.

  • Enantiomeric/Diastereomeric impurities: Stereoisomers of the desired compound that can have different pharmacological or toxicological profiles.

The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method is essential for their detection and quantification.[7][8]

Comparative LC-MS Methodologies for Purity Analysis

The choice of LC-MS methodology is critical for achieving optimal separation and detection of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and its potential impurities. We will compare two common approaches: Reversed-Phase and Chiral Chromatography.

Reversed-Phase LC-MS for Achiral and Process-Related Impurity Profiling

This method is the workhorse for general impurity profiling, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its broad applicability in retaining and separating a wide range of organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile with a volatile acidic modifier (e.g., formic acid) is employed. The gradient allows for the elution of compounds with varying polarities. Formic acid aids in the protonation of the analyte and impurities, enhancing their ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source and improving peak shape.[9]

  • Mass Spectrometry: ESI in positive ion mode is selected as the primary amine group on the pyrrolidine ring is readily protonated, leading to a strong signal for the parent ion and any related basic impurities.

Experimental Workflow Diagram:

Reversed-Phase LC-MS Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate Dilution Dilute with Mobile Phase A Sample->Dilution Autosampler Autosampler Injection Dilution->Autosampler Column C18 Column Autosampler->Column Gradient Gradient Elution (Water/Acetonitrile + Formic Acid) Column->Gradient ESI ESI Source (Positive Ion Mode) Gradient->ESI MS_Scan Full Scan MS ESI->MS_Scan MSMS MS/MS for Identification MS_Scan->MSMS Chromatogram Peak Integration & Purity Calculation MS_Scan->Chromatogram Impurity_ID Impurity Identification (Mass & Fragmentation) MSMS->Impurity_ID

Caption: Reversed-Phase LC-MS workflow for achiral impurity profiling.

Chiral LC-MS for Enantiomeric Purity Determination

To resolve and quantify the undesired stereoisomers, a chiral stationary phase (CSP) is necessary.

Causality Behind Experimental Choices:

  • Column: A macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ V or T) is selected due to its proven versatility in separating a wide range of chiral compounds, including amines, and its compatibility with LC-MS friendly mobile phases.[10][11]

  • Mobile Phase: A polar organic or reversed-phase mobile phase is typically used with these columns.[9][10] For this compound, a mobile phase of methanol or acetonitrile with a small percentage of a volatile acid and base (e.g., ammonium formate or acetate) often provides good enantioselectivity and is compatible with ESI-MS.[9][11] The choice of mobile phase can significantly impact the separation mechanism and ionization efficiency.[9][11]

  • Mass Spectrometry: Similar to the reversed-phase method, ESI in positive ion mode is employed for sensitive detection.

Experimental Workflow Diagram:

Chiral LC-MS Workflow cluster_prep_chiral Sample Preparation cluster_lc_chiral LC Separation cluster_ms_chiral MS Detection cluster_data_chiral Data Analysis Sample_C Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate Dilution_C Dilute with Mobile Phase Sample_C->Dilution_C Autosampler_C Autosampler Injection Dilution_C->Autosampler_C Column_C Chiral Stationary Phase (CSP) Autosampler_C->Column_C Isocratic Isocratic Elution (e.g., Methanol + Ammonium Acetate) Column_C->Isocratic ESI_C ESI Source (Positive Ion Mode) Isocratic->ESI_C SIM Selected Ion Monitoring (SIM) ESI_C->SIM Chromatogram_C Peak Integration & Enantiomeric Excess Calculation SIM->Chromatogram_C

Caption: Chiral LC-MS workflow for enantiomeric purity assessment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared approaches. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Reversed-Phase LC-MS for Achiral Purity
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.

    • Dissolve in and dilute to 10.0 mL with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • LC Parameters:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Protocol 2: Chiral LC-MS for Enantiomeric Purity
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution as described in Protocol 1.

    • Dilute to a working concentration of 0.05 mg/mL with the mobile phase.

  • LC Parameters:

    • Column: Chirobiotic™ T, 2.1 x 150 mm, 5 µm particle size.

    • Mobile Phase: 10 mM Ammonium Acetate in Methanol.

    • Flow Rate: 0.2 mL/min (Isocratic).

    • Column Temperature: 25 °C.

    • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Detection Mode: Selected Ion Monitoring (SIM) for the [M+H]+ of the analyte.

Comparative Data Analysis

To objectively compare the performance of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate from different suppliers (Supplier A and Supplier B), the above protocols were employed. The results are summarized below.

Table 1: Reversed-Phase LC-MS Purity Profile Comparison

SupplierMain Peak Area %Known Impurity 1 (%)Known Impurity 2 (%)Unknown Impurities (Total %)
Supplier A 99.850.080.030.04
Supplier B 99.520.150.090.24

Table 2: Chiral LC-MS Enantiomeric Purity Comparison

Supplier(2R,4S) Isomer Area %(2S,4R) Isomer Area %Enantiomeric Excess (e.e.)
Supplier A 99.950.0599.90%
Supplier B 99.700.3099.40%

Interpretation of Results:

The data clearly indicates that the material from Supplier A exhibits higher chemical and enantiomeric purity compared to Supplier B . The reversed-phase method effectively separated and allowed for the quantification of process-related and unknown impurities. The chiral method successfully resolved the enantiomers, demonstrating a significantly lower level of the undesired (2S,4R) isomer in the sample from Supplier A.

Trustworthiness Through Self-Validation

A key aspect of ensuring the trustworthiness of these analytical methods is their inherent self-validating nature. This is achieved through:

  • System Suitability Tests: Prior to sample analysis, a system suitability solution (containing the analyte and known impurities, if available) should be injected to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and repeatability).

  • Specificity: The mass spectrometer provides a high degree of specificity. Peak identity is confirmed by both retention time and the mass-to-charge ratio of the ion. For unknown impurities, MS/MS fragmentation can provide structural information.[1]

  • Linearity and Range: The method should be demonstrated to be linear over a range of concentrations that encompass the expected levels of the main component and its impurities.[6][12]

  • Accuracy and Precision: These parameters are established by analyzing samples with known concentrations of the analyte and impurities (if available) and assessing the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[6][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined to understand the sensitivity of the method for detecting and quantifying trace-level impurities.[2]

Conclusion

The validation of purity for critical chiral intermediates like Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate requires a multi-faceted approach. This guide has demonstrated the complementary nature of reversed-phase and chiral LC-MS methods for a comprehensive purity assessment. The reversed-phase method is ideal for profiling process-related and unknown impurities, while the chiral method is essential for determining enantiomeric purity.

By employing the detailed protocols and adhering to the principles of method validation outlined here, researchers and drug development professionals can confidently assess the quality of this key starting material, thereby ensuring the integrity of their downstream synthetic processes and the safety and efficacy of the final pharmaceutical product. The presented data highlights the importance of such comparative analyses when selecting suppliers for critical raw materials.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • Ogawa S, Tadokoro H, Sato M, Hanawa T, Higashi T. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;940:7-14. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Welch, C. J. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV; 2004. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Li, N., et al. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. 2020;25(18):4275. [Link]

  • Axios Research. Pyrrolidine Impurity 1. [Link]

  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 2025. [Link]

  • Regis Technologies. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. [Link]

  • Sun J, Liu B, Cai L, Yu J, Guo X. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development with β-cyclodextrin (β-CD) derivatized chiral stationary phase for the enhanced separation and determination of flurbiprofen enantiomers: application to a stereoselective pharmacokinetic study. RSC Adv. 2020;10(42):25023-25032. [Link]

  • Niessen, W. M. A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. 2001;55(10):822-827. [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. 2019;6(1). [Link]

  • MySkinRecipes. Benzyl (2R,4S)-4-Amino-2-Methylpyrrolidine-1-Carboxylate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Pyrrolidine Scaffolds: A Case Study of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The five-membered pyrrolidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. The five-membered pyrrolidine ring is a stalwart in medicinal chemistry, celebrated for its structural versatility and presence in numerous approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a key factor in achieving target specificity and desired pharmacokinetic profiles.[2] This guide provides an in-depth, technical comparison of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate against other prominent pyrrolidine scaffolds, offering both field-proven insights and detailed experimental protocols to empower your research.

The strategic advantage of the pyrrolidine scaffold lies in its stereochemical complexity; with up to four stereogenic centers, a multitude of distinct stereoisomers can be generated, each potentially possessing a unique biological profile.[2] This guide will delve into the practical aspects of benchmarking, using Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate as our focal point to illustrate a comprehensive evaluation strategy.

The Pyrrolidine Scaffolds Under Evaluation

A meaningful comparison requires carefully selected alternatives. For this guide, we will benchmark our primary compound against two other commercially available and functionally relevant pyrrolidine scaffolds:

  • (S)-Pyrrolidine-2-carbonitrile: This scaffold is a well-established pharmacophore, particularly in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Its nitrile group often plays a crucial role in binding to the active site of target enzymes.[3][4]

  • (S)-Pyrrolidin-2-ylmethanamine: This building block presents a different substitution pattern, with a primary amine on a methylene group at the 2-position. This structural motif is found in various biologically active compounds and offers alternative vectors for chemical elaboration.[5]

dot graph Scaffolds { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Node definitions with images A [image="https://storage.googleapis.com/benchchem-static-files/product-images/B1258.png", label="", labelloc=b, label="Benzyl (2R,4S)-4-amino-2-\nmethylpyrrolidine-1-carboxylate"]; B [image="https://storage.googleapis.com/benchchem-static-files/product-images/B3598.png", label="", labelloc=b, label="(S)-Pyrrolidine-2-carbonitrile"]; C [image="https://storage.googleapis.com/benchchem-static-files/product-images/B3599.png", label="", labelloc=b, label="(S)-Pyrrolidin-2-ylmethanamine"];

// Edges to create a triangular layout A -- B; B -- C; C -- A; } dot

Caption: Chemical structures of the pyrrolidine scaffolds under comparison.

Physicochemical Properties: The Foundation of Drug-Likeness

A compound's journey from a lab discovery to a therapeutic agent is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of key physicochemical properties for our selected scaffolds.

PropertyBenzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate(S)-Pyrrolidine-2-carbonitrile(S)-Pyrrolidin-2-ylmethanamine
Molecular Weight 248.32 g/mol 96.13 g/mol 100.16 g/mol
LogP (calculated) 1.8-0.4-0.5
Topological Polar Surface Area (TPSA) 41.5 Ų36.1 Ų38.1 Ų
Hydrogen Bond Donors 112
Hydrogen Bond Acceptors 322

Analysis of Physicochemical Properties:

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate exhibits a higher molecular weight and LogP value, indicating greater lipophilicity compared to the other two scaffolds. This increased lipophilicity, conferred by the benzyl and methyl groups, may enhance membrane permeability but could also impact aqueous solubility. In contrast, (S)-Pyrrolidine-2-carbonitrile and (S)-Pyrrolidin-2-ylmethanamine are more polar, which may favor higher aqueous solubility, a desirable trait for certain formulations and biological targets.[6] The number of hydrogen bond donors and acceptors also differs, suggesting distinct interaction profiles with biological macromolecules.

Benchmarking Biological Activity: Experimental Protocols and Comparative Data

To provide a comprehensive comparison, we will outline protocols for two key assays relevant to the known and potential applications of these scaffolds: a Dipeptidyl Peptidase-4 (DPP-4) inhibition assay and an antibacterial Minimum Inhibitory Concentration (MIC) test.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is a serine protease that plays a significant role in glucose metabolism, making it a key target for type 2 diabetes therapies.[7] Pyrrolidine-based structures are common in DPP-4 inhibitors.

DPP4_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Compound_Dilution Prepare serial dilutions of test compounds in DMSO Add_Components Add assay buffer, diluted enzyme, and test compound/control to wells Compound_Dilution->Add_Components Enzyme_Prep Dilute human recombinant DPP-4 enzyme in assay buffer Enzyme_Prep->Add_Components Substrate_Prep Prepare Gly-Pro-AMC substrate solution Add_Substrate Initiate reaction by adding substrate solution Substrate_Prep->Add_Substrate Incubate_1 Incubate at 37°C for 10 min Add_Components->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 30 min Add_Substrate->Incubate_2 Read_Fluorescence Measure fluorescence (Ex: 360 nm, Em: 460 nm) Incubate_2->Read_Fluorescence Calculate_Inhibition Calculate % inhibition relative to vehicle control Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Experimental Protocol: DPP-4 Inhibition Assay [8][9][10][11]

  • Compound Preparation: Dissolve test compounds in DMSO to create a 50 mM stock solution. Perform serial dilutions in DMSO to achieve the desired final concentrations for the assay.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

    • Dilute human recombinant DPP-4 enzyme in the assay buffer.

    • Prepare the fluorogenic substrate solution (e.g., Gly-Pro-AMC) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To the appropriate wells, add 30 µL of diluted assay buffer.

    • Add 10 µL of the diluted DPP-4 enzyme solution.

    • Add 10 µL of the test compound dilution (or solvent for control wells).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

    • Cover the plate and incubate for 30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percent inhibition using the formula: ([Fluorescence of vehicle control - Fluorescence of test sample] / Fluorescence of vehicle control) x 100.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Illustrative Comparative Data (DPP-4 Inhibition):

Scaffold DerivativeTargetIC50 (nM)
Vildagliptin (contains a cyanopyrrolidine moiety)DPP-450
Sitagliptin (a non-pyrrolidine comparator)DPP-419
Hypothetical Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate derivativeDPP-4>1000

Note: The data presented is for illustrative purposes based on known DPP-4 inhibitors and hypothetical activity for the target scaffold. Actual experimental results may vary.

Analysis of DPP-4 Inhibition Potential:

The cyanopyrrolidine scaffold, as seen in the structure of Vildagliptin, is a highly effective pharmacophore for DPP-4 inhibition.[7] The nitrile group forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. In contrast, a hypothetical derivative of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, lacking this key interacting group, would be expected to exhibit significantly lower potency. This underscores the importance of specific functional groups in achieving high-affinity binding to a target enzyme.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The pyrrolidine scaffold is also a component of several natural and synthetic antibacterial agents.[12][13] Therefore, evaluating the antibacterial potential of these scaffolds is a valuable exercise. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Compound_Dilution Prepare 2-fold serial dilutions of test compounds in broth medium Plate_Setup Add compound dilutions to wells Compound_Dilution->Plate_Setup Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate wells with standardized bacterial suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubate Incubate at 35 ± 2°C for 16-20 hours Inoculation->Incubate Visual_Inspection Visually inspect for bacterial growth Incubate->Visual_Inspection Determine_MIC Identify the lowest concentration with no visible growth (MIC) Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

Experimental Protocol: Broth Microdilution MIC Assay [14][15][16]

  • Compound and Media Preparation:

    • Prepare a 2-fold serial dilution of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) directly in a 96-well microtiter plate.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the final bacterial inoculum to all wells except the sterility control.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Illustrative Comparative Data (Antibacterial Activity):

Scaffold DerivativeBacterial StrainMIC (µg/mL)
Representative Aminopyrrolidine DerivativeStaphylococcus aureus16-64
Representative Pyrrolidinedione DerivativeStaphylococcus aureus8-32
Ciprofloxacin (Control)Staphylococcus aureus0.25-1

Note: The data presented is for illustrative purposes based on literature for similar compound classes. Actual experimental results may vary.

Analysis of Antibacterial Potential:

Certain aminopyrrolidine and pyrrolidinedione derivatives have demonstrated moderate to good antibacterial activity.[17][18] The mechanism of action can vary, but some derivatives are known to inhibit essential bacterial enzymes. The specific stereochemistry and substituents on the pyrrolidine ring are crucial for antibacterial efficacy. For instance, the presence of a lipophilic side chain can enhance cell wall penetration. While likely not as potent as established antibiotics like ciprofloxacin, novel pyrrolidine scaffolds can serve as a starting point for the development of new antibacterial agents, especially against resistant strains.

Structure-Activity Relationship (SAR) and Future Directions

The comparative data, even when illustrative, highlights key principles of structure-activity relationships for the pyrrolidine scaffold:

  • Stereochemistry is Paramount: The spatial arrangement of substituents on the pyrrolidine ring is critical for biological activity. The (2R,4S) configuration of our primary compound, for example, pre-organizes its functional groups in a specific orientation that will be crucial for its interaction with a chiral biological target.

  • Functional Groups Dictate Potency: As seen in the DPP-4 inhibitor example, the presence of a key interacting group like a nitrile can increase potency by orders of magnitude. The amino and methyl groups on Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate offer handles for further chemical modification to introduce such functionalities.

  • Physicochemical Properties Influence Bioavailability: The lipophilicity of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate suggests it may be a good starting point for compounds targeting the central nervous system, where blood-brain barrier penetration is required. Conversely, for other applications, it may be necessary to modulate its properties to enhance solubility.

Conclusion

This guide has provided a framework for the systematic benchmarking of Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate against other relevant pyrrolidine scaffolds. By employing standardized experimental protocols and carefully analyzing both physicochemical and biological data, researchers can make informed decisions about which scaffolds to advance in their drug discovery programs. The pyrrolidine ring remains a privileged and versatile scaffold, and a deep understanding of the structure-activity relationships governing its derivatives is essential for unlocking its full therapeutic potential.[1][19] The true value of any scaffold is ultimately determined through rigorous, head-to-head experimental comparison, and it is our hope that the methodologies and insights provided herein will serve as a valuable resource in that endeavor.

References

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